molecular formula C12H15NO2 B8524604 5-Hydroxy-1-methyl-5-(3-methylphenyl)-2-pyrrolidinone CAS No. 59618-42-7

5-Hydroxy-1-methyl-5-(3-methylphenyl)-2-pyrrolidinone

Cat. No. B8524604
CAS RN: 59618-42-7
M. Wt: 205.25 g/mol
InChI Key: YVSSROZPEKIDFD-UHFFFAOYSA-N
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Patent
US03947460

Procedure details

To a Grignard prepared from 27.3g (0.16 mole) of 3-bromotoluene and 3.7 g. (0.16 mole) of magnesium turnings in 100 ml. of dry diethylether, there is added dropwise over a period of about 10 minutes 12.2 g. (0.11 mole) of N-methylsuccinimide in 100 ml. of dry benzene. The resulting mixture is stirred and refluxed for about 4 hours and then allowed to stand overnight at room temperature. Stirring is resumed and 40 ml. of 50% sulfuric acid is added dropwise at such a rate to maintain a gentle reflux. After an additional 0.5 hours, the water layer is separated and washed twice with 50 ml. of benzene. The organic layers are combined and washed with 50 ml. of sodium carbonate and then twice more with 50 ml. of water. The resulting layer is dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-tolyl) pyrrolidone; m.p. 128°-130°C.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Mg].[CH3:10][N:11]1[C:15](=[O:16])[CH2:14][CH2:13][C:12]1=[O:17].S(=O)(=O)(O)O>C1C=CC=CC=1.C(OCC)C>[OH:16][C:15]1([C:2]2[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=2)[N:11]([CH3:10])[C:12](=[O:17])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Step Two
Name
Quantity
0.16 mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0.11 mol
Type
reactant
Smiles
CN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
WAIT
Type
WAIT
Details
After an additional 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the water layer is separated
WASH
Type
WASH
Details
washed twice with 50 ml
WASH
Type
WASH
Details
washed with 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting layer is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue is crystallized from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1(CCC(N1C)=O)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.